4-[4-(2-Hydroxypropoxy)phenoxy]phenol
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-[4-(2-hydroxypropoxy)phenoxy]phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16O4/c1-11(16)10-18-13-6-8-15(9-7-13)19-14-4-2-12(17)3-5-14/h2-9,11,16-17H,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDORWJHXEWLXOT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(COC1=CC=C(C=C1)OC2=CC=C(C=C2)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies and Chemical Synthesis of 4 4 2 Hydroxypropoxy Phenoxy Phenol
Retrosynthetic Analysis and Strategic Disconnections
Retrosynthetic analysis is the process of deconstructing a target molecule into simpler, readily available starting materials. amazonaws.com For 4-[4-(2-Hydroxypropoxy)phenoxy]phenol, the primary strategic disconnections involve the cleavage of the carbon-oxygen bonds of the ether linkages.
The target molecule contains two distinct ether bonds: an aryl-aryl ether and an alkyl-aryl ether. In a retrosynthetic sense, the most logical disconnection is at the alkyl-aryl ether bond (C-O bond 'a' in Figure 1), as this bond is typically formed via nucleophilic substitution reactions. amazonaws.comwikipedia.org This disconnection strategy is generally preferred over cleaving the more stable aryl-aryl ether bond (C-O bond 'b'). libretexts.orglibretexts.org
Figure 1: Retrosynthetic Disconnections of this compound
This diagram illustrates the two ether linkages and the preferred point of disconnection.
Cleavage at bond 'a' yields two key synthons:
Synthon A: A 4-(4-hydroxyphenoxy)phenoxide anion.
Synthon B: A 3-carbon electrophilic species, such as a propylene (B89431) oxide derivative.
The synthetic equivalent for Synthon A is the precursor molecule 4-phenoxyphenol (B1666991) . The synthetic equivalent for Synthon B is typically an epoxide, which provides the desired 2-hydroxypropoxy structure upon ring-opening.
The 2-hydroxypropoxy group is a key structural feature. Retrosynthetically, this moiety points to a three-carbon precursor capable of reacting with a nucleophilic phenol (B47542). The most common and efficient precursors for this purpose are epoxides, specifically propylene oxide or its functionalized derivative, glycidol (B123203).
Disconnection using Propylene Oxide: The reaction of a phenoxide with propylene oxide is a classic example of nucleophilic epoxide ring-opening. The attack of the nucleophile at the less sterically hindered carbon of the epoxide ring leads directly to the desired 2-hydroxypropoxy structure.
Disconnection using Glycidol: Glycidol (2,3-epoxy-1-propanol) is another viable precursor. wikipedia.org It contains both an epoxide and an alcohol functional group. icm.edu.pl Reaction with a phenoxide would proceed similarly to propylene oxide, involving the opening of the epoxide ring.
This analysis establishes a clear synthetic strategy: the O-alkylation of 4-phenoxyphenol with a suitable three-carbon epoxide.
Precursor Chemistry and Starting Material Derivatization
The success of the synthesis hinges on the efficient preparation of the key precursors identified in the retrosynthetic analysis.
Phenol is a fundamental building block in this synthesis, often used to construct the phenoxyphenol backbone. britannica.com Phenols are organic compounds characterized by a hydroxyl group directly attached to an aromatic ring. pressbooks.pub
4-Phenoxyphenol is the primary precursor. It is an important intermediate in the preparation of various chemicals. guidechem.com There are several established methods for its synthesis:
Parachlorophenol Method: This method involves the reaction of p-chlorophenol with phenol in the presence of a base like potassium hydroxide (B78521). Toluene is often used as a solvent to facilitate dehydration through azeotropic reflux. google.com
Hydroquinone Process: This route utilizes hydroquinone as a starting material.
Para-aminophenol Process: In this synthesis, 4-aminophenol is diazotized and subsequently decomposed in the presence of a copper catalyst to yield 4-phenoxyphenol. justia.com
Diphenyl Ether Process: This involves the sulfonation of diphenyl ether, followed by alkali fusion to introduce the hydroxyl group. guidechem.com
Modern Catalytic Methods: Recent approaches include the copper-catalyzed reaction of p-benzoquinone with phenylboronic acid, which provides the 4-phenoxyphenol skeleton in high yield under mild conditions. chemicalbook.com
| Method | Key Reactants | General Conditions | Reference |
|---|---|---|---|
| Parachlorophenol Method | p-Chlorophenol, Phenol, Potassium Hydroxide | High temperature, Toluene solvent | google.com |
| Para-aminophenol Process | 4-Aminophenol, Sodium Nitrite, HCl | Diazotization followed by decomposition | justia.com |
| Diphenyl Ether Process | Diphenyl Ether | Sulfonation followed by alkali fusion | guidechem.com |
| Boronic Acid Coupling | p-Benzoquinone, Phenylboronic Acid | Copper ferrite (B1171679) catalyst, Methanol, Room temperature | chemicalbook.com |
Propylene oxide and glycidol are the key reagents for introducing the 2-hydroxypropoxy side chain. Both are epoxides, three-membered cyclic ethers that are highly reactive due to ring strain.
Propylene Oxide: This is an unsymmetrical epoxide. Its reaction with nucleophiles, such as phenoxides, is highly regioselective. Under basic or neutral conditions, the reaction proceeds via an SN2 mechanism, where the nucleophile attacks the less sterically hindered carbon atom. researchgate.net This attack leads to the formation of a secondary alcohol upon workup, yielding the desired 1-(phenoxy)propan-2-ol structure.
Glycidol: As a bifunctional molecule, glycidol can react as both an epoxide and an alcohol. icm.edu.pl In base-catalyzed reactions with phenols, the phenoxide selectively attacks the epoxide ring, preserving the primary alcohol of the glycidol moiety. acs.orgsemanticscholar.org This reaction also typically proceeds with high regioselectivity, resulting in the formation of a glycerol ether.
Established Reaction Pathways and Mechanisms
The primary pathway for the synthesis of this compound is a variation of the Williamson ether synthesis. wikipedia.org This reaction involves the nucleophilic substitution of an alkyl halide by an alkoxide. chemistrytalk.orgscienceinfo.com In this specific case, the electrophile is not an alkyl halide but an epoxide, which undergoes ring-opening upon nucleophilic attack.
The reaction mechanism proceeds in two main steps:
Deprotonation of the Phenol: The acidic phenolic proton of 4-phenoxyphenol (pKa ~10) is removed by a suitable base, such as sodium hydroxide (NaOH) or potassium hydroxide (KOH), to form the highly nucleophilic 4-phenoxyphenoxide anion. wikipedia.org
Nucleophilic Ring-Opening of the Epoxide: The generated phenoxide ion acts as a nucleophile and attacks one of the carbon atoms of the propylene oxide ring. The reaction follows an SN2 pathway. wikipedia.org Due to steric hindrance, the attack occurs preferentially at the terminal (primary) carbon of the propylene oxide. This backside attack leads to the inversion of configuration at that carbon and opens the epoxide ring, forming an alkoxide intermediate.
Protonation: The reaction mixture is quenched with a proton source (e.g., water or dilute acid) during workup. This protonates the alkoxide intermediate to yield the final product, this compound, with a secondary hydroxyl group.
Etherification Reactions (e.g., Williamson Ether Synthesis)
The Williamson ether synthesis is a cornerstone of organic chemistry for the formation of ethers and proceeds via an SN2 (bimolecular nucleophilic substitution) mechanism. masterorganicchemistry.com This reaction involves the reaction of an alkoxide ion with a primary alkyl halide or other suitable electrophile with a good leaving group. masterorganicchemistry.comyoutube.com
For the synthesis of this compound, this strategy can be envisioned in two primary ways:
Route A: The reaction of 4-phenoxyphenol with a three-carbon electrophile, such as propylene oxide or 1-chloro-2-propanol (B90593). In this approach, the phenolic hydroxyl group of 4-phenoxyphenol is first deprotonated with a suitable base, such as sodium hydride (NaH) or potassium carbonate (K2CO3), to form the more nucleophilic phenoxide. youtube.com This phenoxide then attacks the electrophilic carbon of the C3 synthon.
Route B: A convergent approach involving the reaction of hydroquinone with a pre-formed phenoxy-propanol derivative, such as 1-phenoxy-2-propanol bearing a leaving group at the para position of the phenyl ring. This is generally a more complex and less direct route.
The success of the Williamson ether synthesis is highly dependent on the nature of the reactants. The use of primary alkyl halides is preferred as secondary and tertiary halides tend to undergo elimination (E2) reactions as a competing pathway, especially in the presence of a sterically unhindered, strong base like an alkoxide. masterorganicchemistry.com
| Route | Nucleophile (Starting Material) | Electrophile (Reagent) | Key Reaction Steps |
|---|---|---|---|
| A | 4-Phenoxyphenol | Propylene oxide or 1-chloro-2-propanol | 1. Deprotonation of 4-phenoxyphenol with a base (e.g., NaH, K2CO3). 2. Nucleophilic attack of the resulting phenoxide on the electrophile. |
| B | Hydroquinone | 1-(4-halophenoxy)-2-propanol | 1. Mono-deprotonation of hydroquinone. 2. Nucleophilic aromatic substitution (less common) or Williamson ether synthesis on a pre-functionalized aromatic ring. |
Epoxide Ring-Opening Reactions with Phenolic Nucleophiles
A highly efficient and atom-economical method for installing the 2-hydroxypropoxy group is the ring-opening of an epoxide, specifically propylene oxide, with a phenolic nucleophile. Phenols, such as 4-phenoxyphenol or hydroquinone, can act as effective nucleophiles to open the strained three-membered ether ring of epoxides. jsynthchem.com This reaction can be catalyzed by either acid or base, and the choice of catalyst has a profound impact on the regiochemical outcome of the reaction. jsynthchem.comlibretexts.org
For an unsymmetrical epoxide like propylene oxide, the nucleophile can attack one of two distinct electrophilic carbon atoms. The regioselectivity of this attack is dictated by the reaction mechanism (SN1 or SN2) which, in turn, is controlled by the reaction conditions. libretexts.org
Base-Catalyzed/Neutral Conditions: In the presence of a base, the phenol is deprotonated to a phenoxide, which is a potent nucleophile. This strong nucleophile attacks the epoxide in a classic SN2 fashion. Steric hindrance is the dominant factor, and the nucleophile preferentially attacks the less-substituted carbon atom (C1 of propylene oxide). libretexts.orgresearchgate.net This pathway yields the desired secondary alcohol, this compound. The reaction results in an inversion of stereochemistry at the site of attack.
Acid-Catalyzed Conditions: Under acidic conditions, the epoxide oxygen is first protonated, making it a much better leaving group and activating the ring toward nucleophilic attack. libretexts.org The reaction proceeds through a mechanism with significant SN1 character. A partial positive charge develops on the carbon atoms as the C-O bond begins to break. This positive charge is better stabilized on the more substituted carbon atom (C2 of propylene oxide). Consequently, the weaker nucleophile (the neutral phenol) attacks the more substituted carbon. libretexts.orgresearchgate.net This leads to the formation of a primary alcohol isomer, which is not the target compound.
| Condition | Mechanism | Site of Attack | Product Type |
|---|---|---|---|
| Basic or Neutral | SN2 | Less substituted carbon (C1) | Secondary Alcohol (Desired Product) |
| Acidic | SN1-like | More substituted carbon (C2) | Primary Alcohol (Isomeric Byproduct) |
While the base-catalyzed reaction provides the correct regioselectivity, various catalytic systems have been developed to enhance the reaction's efficiency, rate, and enantioselectivity, particularly for asymmetric synthesis.
The enantioselective ring-opening of meso-epoxides or the kinetic resolution of racemic epoxides using phenolic nucleophiles is a powerful strategy for producing chiral 1,2-diol monoethers. acs.org Chiral metal-salen complexes, particularly those involving chromium (Cr) and cobalt (Co), have proven to be effective catalysts for such transformations, affording products with high enantiomeric excess (ee). mdpi.com
Furthermore, heterobimetallic multifunctional complexes have emerged as highly efficient catalysts. For instance, gallium-lithium-BINOL (GaLB) complexes have been successfully employed to promote the enantioselective ring-opening of meso-epoxides with phenolic nucleophiles. acs.orgacs.orgscilit.com These catalytic systems can provide the desired products in high yields and with excellent enantioselectivity, often up to 96% ee. acs.orgacs.org
| Catalyst Type | Metal Center(s) | Typical Application | Reported Performance |
|---|---|---|---|
| Metal-Salen Complexes | Co(III), Cr(III) | Kinetic resolution of terminal epoxides | High yields (up to 45%) and excellent enantioselectivities (97–99% ee) have been reported. mdpi.com |
| Heterobimetallic Complexes | Gallium (Ga), Lithium (Li) | Enantioselective opening of meso-epoxides | Yields up to 94% and enantiomeric excess up to 96% have been achieved. acs.org |
Hydroxyl Group Functionalization Strategies
The secondary hydroxyl group on the propanol (B110389) side chain of this compound is a versatile functional handle for further chemical modification. Such functionalization is a common strategy in materials science, for example, in the modification of high-performance polymers like poly(ether ether ketone) (PEEK). acs.org In modified PEEK, ketone groups are reduced to hydroxyl groups, which are then used as sites for further reactions. tandfonline.comtandfonline.com
Applying these principles, the hydroxyl group of the target molecule can undergo various transformations:
Esterification: Reaction with carboxylic acids, acid anhydrides, or acyl chlorides under appropriate conditions (e.g., acid catalysis or in the presence of a base like pyridine) would yield the corresponding esters. Using dicarboxylic acids can introduce a free carboxylic acid group onto the molecule. tandfonline.comtandfonline.com
Etherification: Further reaction with an alkyl halide under Williamson ether synthesis conditions could cap the hydroxyl group, forming a diether.
Oxidation: Mild oxidation would convert the secondary alcohol to a ketone.
These functionalization strategies allow for the tuning of the molecule's physical and chemical properties, such as solubility, reactivity, and potential for incorporation into larger polymeric structures.
Phenolic Protection and Deprotection Techniques
In complex, multi-step syntheses, it is often necessary to temporarily block, or "protect," reactive functional groups to prevent them from interfering with reactions occurring elsewhere in the molecule. cem.com The phenolic hydroxyl group is acidic and nucleophilic, and its protection may be required during certain synthetic transformations.
A suitable protecting group must be easy to install, stable to the reaction conditions it is meant to withstand, and easy to remove cleanly without affecting other parts of the molecule. cem.com A variety of protecting groups are available for phenols.
| Protecting Group | Abbreviation | Protection Reagent/Conditions | Deprotection Conditions |
|---|---|---|---|
| Methyl Ether | -Me | CH3I, K2CO3 | Harsh: BBr3 or HBr |
| Benzyl (B1604629) Ether | -Bn | Benzyl bromide (BnBr), base | Catalytic Hydrogenolysis (H2, Pd/C) nih.gov |
| Acetyl Ester | -Ac | Acetic anhydride, pyridine | Mild base (e.g., K2CO3, MeOH) or acid google.com |
| tert-Butyldimethylsilyl Ether | -TBDMS | TBDMS-Cl, imidazole | Fluoride source (e.g., TBAF) |
| Benzenesulfonyl Ester | -Bs | Benzenesulfonyl chloride, base | Strong base (e.g., pulverized KOH in toluene) researchgate.net |
Optimization and Scale-Up of Synthetic Routes
Transitioning a synthetic route from a laboratory-scale procedure to a large-scale industrial process requires careful optimization of reaction parameters and may involve redesigning the process itself. The primary goals are to maximize yield, purity, and safety while minimizing cost, waste, and reaction time.
Key areas for optimization in the synthesis of this compound include:
Parameter Optimization: A systematic study of variables such as temperature, pressure, reaction time, stoichiometry of reactants, and catalyst loading is essential. For instance, in the Williamson synthesis, finding the optimal temperature is crucial to maximize the rate of the desired SN2 reaction while suppressing the competing E2 elimination pathway. reddit.com
Solvent and Base Selection: The choice of solvent can influence reaction rates and selectivity. The selection of the base in etherification or epoxide ring-opening reactions affects the nucleophilicity of the phenol and can impact side reactions.
Process Intensification: For scale-up, converting from traditional batch processing to continuous-flow manufacturing can offer significant advantages. Flow reactors provide superior heat and mass transfer, better control over reaction parameters, and enhanced safety, often leading to higher yields and purities. nih.gov A patent for the synthesis of the related precursor 4-phenoxyphenol describes the use of a pipeline reactor to improve product purity and yield. google.com
Downstream Processing and Purification: The efficiency of product isolation and purification is critical for the economic viability of a large-scale process. This includes developing effective extraction, crystallization, and distillation procedures. The ability to recycle catalysts or solvents, as described in some industrial processes, can significantly reduce costs and environmental impact. google.com
By systematically addressing these factors, a robust, efficient, and scalable synthesis for this compound can be developed.
Reaction Condition Optimization for Yield and Purity
Optimizing reaction conditions is critical for maximizing the yield and purity of this compound. Key parameters that are manipulated include the choice of base, solvent, temperature, reaction time, and the molar ratio of reactants. The goal is to achieve high conversion of the starting material while minimizing the formation of byproducts, such as dipropylene glycol derivatives that can arise from the reaction of the product's hydroxyl group with another molecule of propylene oxide.
Catalyst and Base Selection: The reaction is typically base-catalyzed. Common bases include alkali metal hydroxides (NaOH, KOH) or carbonates (K₂CO₃). In some syntheses, organophosphorus compounds like triphenylphosphine can act as catalysts, reacting with the phenol to form a more reactive ion pair structure. google.com
Solvent Effects: The choice of solvent can influence the reaction rate and selectivity. Aprotic polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are often effective. However, to improve process safety and reduce environmental impact, higher-boiling-point aromatic solvents like toluene may be used, which can also serve to azeotropically remove water. acs.org
Temperature and Reactant Ratio: The reaction temperature is a crucial parameter, with typical ranges between 100-140°C. google.com The molar ratio of phenol to propylene oxide is carefully controlled; an excess of the phenol can help to minimize the formation of polyether byproducts. google.com Optimization studies for similar processes, such as the synthesis of propylene glycol phenyl ether, have shown that adjusting these parameters can lead to high selectivity for the desired mono-alkoxylated product. google.com
| Parameter | Condition | Effect on Yield/Purity | Reference |
|---|---|---|---|
| Base/Catalyst | KOH, NaOH, K₂CO₃, Organophosphorus compounds | Activates the phenol for nucleophilic attack. Catalyst choice affects reaction rate and byproduct formation. | google.comacs.org |
| Solvent | Toluene, DMF, DMSO | Affects solubility of reactants and reaction rate. Toluene allows for dehydration. | acs.org |
| Temperature | 100-140°C | Higher temperatures increase reaction rate but may promote side reactions if not controlled. | google.com |
| Molar Ratio (Phenol:Propylene Oxide) | Typically 1:1.0 to 1:1.1 | Careful control is needed to maximize mono-alkoxylation and prevent polyether formation. | google.com |
| Reaction Time | 5-13 hours | Sufficient time is required for complete conversion, determined through reaction monitoring. | google.com |
Green Chemistry Principles in Synthesis Design
Modern synthetic chemistry emphasizes the incorporation of green chemistry principles to create more sustainable and environmentally benign processes. For the synthesis of this compound, several green strategies can be applied.
Atom Economy: The synthesis via epoxide ring-opening is inherently atom-economical, as all atoms from the reactants are incorporated into the final product, with no theoretical byproducts.
Safer Solvents and Catalysis: A key area for green improvement is the replacement of hazardous organic solvents. Phase-transfer catalysis (PTC) offers a powerful solution. PTC facilitates the reaction between reactants in immiscible phases (e.g., an aqueous phase containing the base and an organic phase with the phenol). fzgxjckxxb.comjetir.org This can allow the use of water instead of organic solvents, reducing environmental impact. jetir.org Quaternary ammonium salts, such as tetrabutylammonium bromide (TBAB), are common phase-transfer catalysts that shuttle the phenoxide ion into the organic phase where it can react with the epoxide. jetir.orgresearchgate.net This methodology allows for milder reaction conditions, often reduces reaction times, and simplifies work-up procedures. acs.orgfzgxjckxxb.comresearchgate.net
Furthermore, developing catalytic versions of the Williamson ether synthesis that avoid stoichiometric salt production and use weaker, less toxic alkylating agents at high temperatures represents another avenue for green process design. acs.org
Stereoselective and Enantioselective Synthesis Approaches
The 2-hydroxypropoxy side chain of the target molecule contains a stereocenter, meaning the compound exists as a pair of enantiomers (R and S). For many applications, particularly in the life sciences, it is often necessary to produce a single enantiomer. This can be achieved through stereoselective synthesis or by resolving the racemic mixture.
Chiral Auxiliaries and Catalysts in Propoxy Moiety Formation
An effective strategy for producing an enantiomerically enriched product directly is through the asymmetric ring-opening (ARO) of racemic propylene oxide with 4-phenoxyphenol. This is a type of kinetic resolution where a chiral catalyst preferentially catalyzes the reaction of one enantiomer of the epoxide over the other.
Chiral metal-salen complexes, particularly those involving Co(III), are highly effective catalysts for this transformation. units.itnih.gov In the presence of a chiral (salen)Co(III) complex, one enantiomer of propylene oxide reacts much faster with the nucleophile (the 4-phenoxyphenoxide), leaving the unreacted, slower-reacting enantiomer of the epoxide in high enantiomeric excess. nih.govresearchgate.net This method, known as hydrolytic kinetic resolution (HKR) when water is the nucleophile, can be adapted for use with phenolic nucleophiles. units.itnih.gov The reaction can often be performed under solvent-free conditions, which is an added green chemistry benefit. nih.gov The result is the production of an enantioenriched this compound.
| Catalyst Type | Example | Typical Reaction | Outcome | Reference |
|---|---|---|---|---|
| Chiral Metal-Salen Complexes | (R,R)-(salen)Co(III) complexes | Asymmetric Ring-Opening of racemic propylene oxide with a phenol | Formation of one enantiomer of the product, leaving the other enantiomer of the epoxide unreacted. | units.itnih.gov |
| Chiral Lewis Acids | Chiral (salen)Cr(III) complexes | Kinetic Resolution of terminal epoxides with nucleophiles like TMSN₃ | Provides access to a range of enantioenriched building blocks. | nih.gov |
Kinetic Resolution Techniques for Enantiomeric Enrichment
An alternative to stereoselective synthesis is the resolution of the racemic this compound after it has been synthesized. Enzymatic kinetic resolution is a widely used and highly efficient method for this purpose.
Lipases are a class of enzymes that can selectively catalyze the acylation or hydrolysis of one enantiomer of a racemic alcohol much faster than the other. mdpi.com For the resolution of racemic this compound, the process would typically involve an enantioselective acylation reaction.
The racemic alcohol is reacted with an acyl donor (e.g., vinyl acetate or a fatty acid) in the presence of a lipase, such as Candida antarctica lipase B (often immobilized as Novozym 435) or lipase from Pseudomonas fluorescens. mdpi.comnih.gov The enzyme selectively acylates one enantiomer (e.g., the R-enantiomer), converting it to an ester, while leaving the other enantiomer (the S-enantiomer) largely unreacted. The resulting mixture of the acylated product (ester) and the unreacted alcohol can then be separated by standard chromatographic techniques, yielding both enantiomers in high enantiomeric purity. mdpi.commdpi.com The choice of lipase, acyl donor, and solvent are critical parameters that must be optimized to achieve high enantioselectivity (expressed as the enantiomeric ratio, E). mdpi.comnih.gov
| Enzyme | Acyl Donor | Solvent | Typical Result for Aryloxy-propanols | Reference |
|---|---|---|---|---|
| Lipase from Pseudomonas fluorescens (Amano AK) | Vinyl Acetate | Acetonitrile (B52724)/Buffer | High enantiomeric excess (>99% ee) for both alcohol and acetate product, with E > 200. | mdpi.com |
| Lipase from Thermomyces lanuginosus (TLL) | Vinyl Acetate | Acetonitrile/Buffer | High enantiomeric excess (>95% ee) for resolved products. | mdpi.com |
| Candida rugosa Lipase | Isopropenyl Acetate | Toluene/Ionic Liquid | High enantiomeric excess of product (eep = 96.2%) with high enantioselectivity (E = 67.5). | mdpi.com |
| Novozym 435 (Immobilized Candida antarctica lipase B) | Lauric Acid | Toluene | High enantiomeric excess (95% ee) for the S-enantiomer of 1-phenyl 1-propanol. | nih.gov |
Synthesis of Structurally Related Analogs and Derivatives
The 4-phenoxyphenol scaffold is a versatile platform for the synthesis of a wide range of structurally related analogs and derivatives. Modifications can be made at several positions, including the terminal phenolic hydroxyl group, the secondary alcohol of the propoxy chain, or on the aromatic rings themselves.
For instance, research into new androgen receptor antagonists has led to the synthesis of a series of 4-(4-benzoylaminophenoxy)phenol derivatives. nih.gov In these syntheses, the core structure is built by first performing a nucleophilic aromatic substitution (SNAr) reaction between 4-fluoronitrobenzene and hydroquinone to form a nitro-substituted diaryl ether. nih.gov The nitro group is then reduced to a primary amine, which serves as a handle for further functionalization. This amine can be acylated with various benzoyl chlorides to introduce a wide variety of substituents, creating a library of analogs. The terminal hydroxyl group can also be modified, for example, through methylation or acetylation, to explore structure-activity relationships. nih.gov
Other derivatives can be prepared by introducing substituents onto the aromatic rings of the 4-phenoxyphenol starting material before the addition of the hydroxypropoxy chain. For example, halogenated derivatives such as nonachloro-4-phenoxyphenol have been synthesized, demonstrating that the core diaryl ether structure can be heavily functionalized. acs.org These strategies allow for the systematic modification of the parent compound to produce analogs with tailored chemical and physical properties.
Chemical Reactivity and Mechanistic Investigations of 4 4 2 Hydroxypropoxy Phenoxy Phenol
Reactivity of Aromatic Hydroxyl Groups
The two phenolic hydroxyl groups are key centers of reactivity in 4-[4-(2-Hydroxypropoxy)phenoxy]phenol. Their acidity and the electron-donating nature of the oxygen atom significantly influence the reactivity of the aromatic rings.
Acidity and Phenoxide Formation
Similar to other phenols, the hydroxyl groups of this compound are weakly acidic. They can donate a proton to a base to form the corresponding phenoxide ions. The acidity of phenols is significantly higher than that of alcohols due to the resonance stabilization of the resulting phenoxide ion, where the negative charge is delocalized over the aromatic ring. capes.gov.brnih.govresearchgate.net The presence of the electron-donating ether linkages and the second phenolic group can influence the precise pKa values of the hydroxyl groups in this compound.
The formation of phenoxide ions is a critical step in many reactions involving this compound, as the phenoxide is a much stronger nucleophile than the neutral phenol (B47542). This enhanced nucleophilicity is central to etherification and esterification reactions at the phenolic positions. The reaction with a base, such as sodium hydroxide (B78521), readily and quantitatively produces the sodium phenoxide salt.
Table 1: General Acidity of Phenols
| Compound | pKa | Reference |
| Phenol | 10 | google.com |
| Cyclohexanol | ~16-18 | capes.gov.br |
This table provides context for the expected acidity of the phenolic groups in the target molecule.
Electrophilic Aromatic Substitution Reactions on the Phenoxy Phenyl Rings
The hydroxyl and ether groups are strong activating groups for electrophilic aromatic substitution, directing incoming electrophiles to the ortho and para positions of the benzene (B151609) rings. byjus.comambeed.com Due to the para-substitution pattern of the core structure of this compound, electrophilic attack is anticipated to occur at the positions ortho to the hydroxyl and ether substituents.
Common electrophilic aromatic substitution reactions include nitration, halogenation, and Friedel-Crafts reactions.
Nitration: Treatment with dilute nitric acid at low temperatures is expected to yield a mixture of mono-nitro derivatives, with the nitro group substituting at the positions ortho to the activating hydroxyl and ether groups. byjus.comnih.gov The use of concentrated nitric acid can lead to polysubstitution and oxidation of the aromatic rings. byjus.com
Halogenation: Halogenation, for instance with bromine in a non-polar solvent, is expected to proceed readily, even without a Lewis acid catalyst, to give monobrominated products. byjus.com The high reactivity of the phenol rings might necessitate mild conditions to avoid polybromination. google.com
Friedel-Crafts Reactions: While the hydroxyl groups can complicate Friedel-Crafts reactions by coordinating with the Lewis acid catalyst, these reactions are, in principle, possible. echemi.comstackexchange.comquora.comresearchgate.net O-acylation to form an ester can be a competing reaction. echemi.comstackexchange.com However, under specific conditions, such as using a milder Lewis acid or performing a Fries rearrangement on the initially formed ester, C-acylation to introduce an acyl group onto the aromatic ring can be achieved. echemi.comstackexchange.com
Table 2: Representative Electrophilic Aromatic Substitution Reactions of Phenols
| Reaction | Reagents | Expected Products for this compound | Reference |
| Nitration | Dilute HNO₃ | Mono-nitro derivatives (ortho to -OH and -OR) | byjus.com |
| Bromination | Br₂ in CS₂ | Mono-bromo derivatives (ortho to -OH and -OR) | mlsu.ac.in |
| Friedel-Crafts Acylation | Acyl chloride, Lewis acid | C-acylated products (ortho to -OH and -OR) and/or O-acylated ester | echemi.comresearchgate.net |
This table outlines expected reactions based on the general reactivity of phenols.
Reactivity of the Secondary Alcohol Group
The secondary alcohol in the 2-hydroxypropoxy side chain exhibits reactivity typical of such functional groups, primarily involving oxidation and nucleophilic substitution reactions (esterification and etherification).
Oxidation and Reduction Pathways
The secondary alcohol group can be oxidized to a ketone. Common oxidizing agents for this transformation include chromic acid (generated from chromium trioxide or sodium/potassium dichromate in sulfuric acid) and pyridinium (B92312) chlorochromate (PCC). mdpi.comnih.govprecedefinechem.comchemicalbook.com The oxidation is generally selective for the secondary alcohol, leaving the phenolic hydroxyl groups and ether linkages intact under controlled conditions. The reaction proceeds via the formation of a chromate (B82759) ester intermediate, followed by an elimination step to yield the ketone.
Reduction of the ketone back to the secondary alcohol can be achieved using various reducing agents, such as sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). These reagents deliver a hydride ion to the carbonyl carbon, followed by protonation to yield the alcohol.
Table 3: Oxidation of Secondary Alcohols
| Oxidizing Agent | Product | General Observations | Reference |
| K₂Cr₂O₇ / H₂SO₄ | Ketone | Strong oxidizing agent, reaction goes to completion. | mdpi.com |
| Pyridinium chlorochromate (PCC) | Ketone | Milder oxidizing agent, often used for more sensitive substrates. | chemicalbook.com |
This table summarizes common oxidation reactions applicable to the secondary alcohol in the target molecule.
Esterification and Etherification Reactions
The secondary hydroxyl group can undergo esterification with carboxylic acids or their derivatives (e.g., acyl chlorides, acid anhydrides) to form the corresponding esters. chemguide.co.uk Acid catalysts, such as sulfuric acid or p-toluenesulfonic acid, are typically employed for esterification with carboxylic acids (Fischer esterification). chemguide.co.uk The reaction is an equilibrium process, and driving the reaction to completion often requires removal of water or using an excess of one of the reactants. Reactions with more reactive acylating agents like acyl chlorides or anhydrides proceed more readily. chemguide.co.uk
Etherification of the secondary alcohol can be achieved, for example, by a Williamson ether synthesis-type reaction. This would involve deprotonation of the secondary alcohol with a strong base to form an alkoxide, followed by reaction with an alkyl halide.
Table 4: Esterification of Alcohols
| Reaction Type | Reagents | Catalyst | General Conditions | Reference |
| Fischer Esterification | Carboxylic acid | Strong acid (e.g., H₂SO₄) | Heat, removal of water | chemguide.co.uk |
| Acylation | Acyl chloride | None or a base (e.g., pyridine) | Room temperature or gentle warming | chemguide.co.uk |
| Acylation | Acid anhydride | None or an acid/base catalyst | Warming | chemguide.co.uk |
This table outlines common methods for the esterification of the secondary alcohol group.
Reactivity of the Ether Linkages
The ether linkages in this compound, specifically the aryl ether and the alkyl aryl ether bonds, are generally stable and unreactive under many conditions. However, they can be cleaved under harsh reaction conditions.
Cleavage of the ether bonds typically requires strong acids, such as hydroiodic acid (HI) or hydrobromic acid (HBr), at elevated temperatures. The mechanism involves protonation of the ether oxygen, followed by nucleophilic attack by the halide ion. In the case of the aryl ether linkage, cleavage would yield a phenol and an aryl halide. For the alkyl aryl ether, the cleavage would result in a phenol and an alkyl halide. The cleavage of diaryl ethers is generally more difficult than that of alkyl aryl ethers. chemicalbook.comresearchgate.net
Recent research has also explored catalytic methods for the cleavage of diaryl ether bonds, which are relevant to lignin (B12514952) degradation and could potentially be applied to this molecule. These methods often employ transition metal catalysts under reductive or oxidative conditions. nih.govgoogle.comechemi.commlsu.ac.in
Cleavage Reactions
The cleavage of the ether bonds in this compound is a key aspect of its chemical reactivity.
Acid-Catalyzed Cleavage: The most common reaction of ethers is cleavage by strong acids. wikipedia.org In the presence of strong hydrohalic acids like HBr or HI, the ether oxygen is protonated. For the aliphatic ether linkage in this compound, a nucleophilic attack by the halide ion on the less sterically hindered carbon of the propylene (B89431) glycol moiety would lead to the formation of a phenol and a halohydrin. The diaryl ether linkage is considerably more difficult to cleave due to the high bond dissociation energy (approximately 314 kJ/mol for 4-O-5 type diaryl ether bonds). nih.gov Cleavage of such bonds often requires harsh conditions and may proceed through an electrophilic attack on the electron-rich aromatic ring. nih.gov
Base-Mediated Cleavage: While less common, cleavage of diaryl ethers can be achieved under basic conditions, particularly with strong bases or through transition-metal-free protocols involving reagents like triethylsilane and potassium tert-butoxide. researchgate.net These reactions often proceed via a nucleophilic aromatic substitution (S\textsubscript{N}Ar) mechanism. rsc.org
Radical Reactions Involving Phenoxy Moieties
The phenolic hydroxyl group in this compound is a primary site for radical reactions.
Formation and Stability of Phenoxy Radicals
Phenolic compounds are known to form phenoxy radicals upon donation of a hydrogen atom from the hydroxyl group to quench free radicals. nih.gov The formation of a phenoxy radical from this compound can be initiated by various oxidizing agents or high-energy processes. The resulting radical is stabilized by resonance, with the unpaired electron delocalized over the aromatic ring, particularly at the ortho and para positions. researchgate.net The stability of the phenoxy radical is a crucial factor in the antioxidant activity of the parent molecule. nih.gov Substituents on the aromatic ring can significantly influence the stability of the phenoxy radical. Electron-donating groups generally stabilize the radical through inductive or resonance effects, thereby enhancing the radical scavenging activity of the parent phenol. nih.gov
Radical Scavenging Mechanisms
Phenolic compounds can act as antioxidants through several mechanisms, with hydrogen atom transfer (HAT) and single-electron transfer (SET) being the most prominent. nih.gov
Hydrogen Atom Transfer (HAT): In this mechanism, the phenolic hydroxyl group donates a hydrogen atom to a free radical, thereby neutralizing it. The resulting phenoxy radical is relatively stable and less reactive, thus terminating the radical chain reaction. nih.gov
Single-Electron Transfer (SET): This mechanism involves the transfer of an electron from the phenol to the free radical, forming a radical cation from the phenol and an anion from the free radical. The radical cation can then deprotonate to form a phenoxy radical.
The presence of the phenolic hydroxyl group in this compound suggests its potential to act as a radical scavenger through these mechanisms. The ether and alcohol functionalities may also influence its antioxidant activity by affecting the electronic properties of the phenolic ring and through potential intramolecular hydrogen bonding. nih.govnih.gov
Polymerization Pathways and Mechanism Studies
The difunctional nature of this compound, possessing both a phenolic hydroxyl and a secondary alcohol group, makes it a potential monomer for polymerization reactions.
Polycondensation Mechanisms with Multifunctional Co-monomers
Polycondensation is a viable route for the polymerization of this compound with suitable multifunctional co-monomers. The hydroxyl groups can react with various functional groups, such as isocyanates, epoxides, or carboxylic acid derivatives, to form polymers.
For instance, in a reaction with a diisocyanate, the hydroxyl groups of this compound can undergo a polyaddition reaction to form polyurethanes. The reactivity of the phenolic versus the secondary alcohol hydroxyl group may differ, potentially leading to specific polymer microstructures.
Similarly, reaction with diepoxides would lead to the formation of polyethers through the ring-opening polymerization of the epoxide rings initiated by the hydroxyl groups. The reaction of bisphenols with epichlorohydrin (B41342) under basic conditions is a well-established method for synthesizing epoxy resins. youtube.com A similar approach could be envisioned for this compound.
The polycondensation of bisphenol A propoxylate, a structurally related compound, with diphenyl carbonate is known to produce polycarbonates. mdpi.com This suggests that this compound could also be used in the synthesis of polyesters or polycarbonates through reaction with appropriate diacyl chlorides or phosgene (B1210022) derivatives.
Table 2: Potential Polycondensation Reactions of this compound
| Co-monomer Type | Resulting Polymer | Linkage Formed | General Reaction Conditions |
| Diisocyanate (e.g., MDI, TDI) | Polyurethane | Urethane (B1682113) | Catalyst (e.g., tin-based), moderate temperature |
| Diepoxide (e.g., Bisphenol A diglycidyl ether) | Polyether | Ether and Hydroxyl | Base or acid catalyst, elevated temperature |
| Diacyl Chloride (e.g., Adipoyl chloride) | Polyester (B1180765) | Ester | Base scavenger (e.g., pyridine), room or elevated temperature |
| Phosgene or Diphenyl Carbonate | Polycarbonate | Carbonate | Interfacial or melt polymerization, catalyst |
Influence of Compound Structure on Polymer Architecture
The molecular structure of a monomer is a primary determinant of the architecture and, consequently, the physical and chemical properties of the resulting polymer. The structure of this compound contains several key features that are anticipated to influence the architecture of polymers synthesized from it, such as polyesters or polyethers. These features include the ether linkages, the aromatic rings, and the secondary hydroxyl group on the propoxy side chain.
The introduction of a pendant group, in this case, the -CH(OH)CH3 group from the 2-hydroxypropoxy side chain, can significantly disrupt the packing of polymer chains. This disruption generally leads to a decrease in crystallinity. researchgate.net Polymers with lower crystallinity are often more soluble and can be amorphous, which is a desirable property for materials requiring processing via Fused Filament Fabrication (FFF) to reduce warpage. nih.gov The methyl group specifically can increase the distance between polymer chains, further reducing crystallinity and potentially increasing the glass transition temperature. researchgate.net
Furthermore, the 2-hydroxypropoxy group introduces a chiral center. The stereochemistry of this center can be used to control the polymer's tacticity, which in turn affects its macroscopic properties. Depending on the polymerization conditions, atactic (random), isotactic (same stereochemistry), or syndiotactic (alternating stereochemistry) polymers could be formed, each with distinct physical properties.
The reactive primary and secondary hydroxyl groups are the sites for polymerization, typically through reactions like esterification or etherification. The presence of two distinct types of hydroxyl groups (one phenolic, one secondary alcohol) offers the potential for selective polymerization, leading to more complex and controlled polymer architectures.
The expected influence of the structural components of this compound on polymer properties, based on analogous systems, is summarized in the table below.
Table 1: Predicted Influence of Structural Moieties of this compound on Polymer Properties
| Structural Feature | Expected Influence on Polymer Architecture & Properties |
|---|---|
| Ether Linkages (-O-) | Increases chain flexibility, improves solubility, lowers melting temperature. nih.gov |
| Phenyl Rings | Imparts rigidity, enhances thermal stability, contributes to high strength. nih.gov |
| Pendant Hydroxypropoxy Group | Disrupts chain packing, reduces crystallinity, increases solubility. researchgate.net |
| Pendant Methyl Group | Increases inter-chain distance, potentially increases Tg. researchgate.net |
| Chiral Center | Allows for control of tacticity, influencing crystallinity and mechanical properties. |
| Hydroxyl Groups (-OH) | Act as reactive sites for polymerization, enabling the formation of polyesters and polyethers. |
Reaction Kinetics and Thermodynamic Studies
The study of reaction kinetics and thermodynamics is essential for understanding the polymerization process, optimizing reaction conditions, and controlling the molecular weight and structure of the final polymer. For monomers like this compound, these studies would typically involve monitoring the concentration of reactants over time under various conditions (e.g., temperature, catalyst concentration).
Kinetic investigations often employ model-free methods to determine the activation energy (Ea) as a function of the conversion degree (α), which can reveal the complexity of the reaction mechanism. mdpi.com For instance, a multi-step reaction process might be indicated by a significant variation in Ea as the reaction progresses. mdpi.com Model-based methods can then be used to propose and validate specific reaction schemes (e.g., nth-order reaction, diffusion-controlled, etc.).
A relevant case study involves the kinetic analysis of the incorporation of a structurally similar aromatic diol, 2,2-bis[4-(2-hydroxyethoxy)phenyl]propane (Dianol 220), into poly(butylene terephthalate) (PBT) via solid-state polymerization. tue.nl This study found that the incorporation of the diol follows two consecutive first-order reactions. tue.nl The first reaction is the formation of a monoester intermediate, where one hydroxyl group of the diol reacts with a PBT chain end. The second, slower reaction involves the other hydroxyl group reacting to become fully incorporated into the polymer backbone. tue.nl It is plausible that the polymerization of this compound, with its two hydroxyl groups of differing reactivity, would follow a similarly complex kinetic profile.
Table 2: Kinetic Data for the Incorporation of Dianol 220 in PBT at 180 °C (Data adapted from a study on a structurally analogous compound) tue.nl
| Reaction Step | Species | Rate Constant (k) | Reaction Order |
|---|---|---|---|
| Step 1 | Dianol 220 (monomer) → Dianol monoester | k1 | First-order |
| Step 2 | Dianol monoester → Fully incorporated Dianol | k2 | First-order |
Thermodynamic parameters derived from kinetic studies, such as the enthalpy of activation (ΔH‡), entropy of activation (ΔS‡), and Gibbs free energy of activation (ΔG‡), provide deeper insight into the transition state of the reaction.
Enthalpy of Activation (ΔH‡): A positive ΔH‡ indicates that the reaction is endothermic and requires an input of energy to form the activated complex from the reactants. ijnrd.org
Entropy of Activation (ΔS‡): This value reflects the degree of order in the transition state compared to the reactants. A negative ΔS‡ suggests a more ordered transition state, which is common in polymerization reactions where multiple molecules combine into a more structured polymer chain. ijnrd.org
For the polymerization involving this compound, kinetic and thermodynamic analysis would be crucial for controlling the reaction to achieve desired polymer characteristics, such as molecular weight distribution and architectural uniformity.
Theoretical and Computational Investigations of 4 4 2 Hydroxypropoxy Phenoxy Phenol
Quantum Chemical Calculations
Electronic Structure and Molecular Orbital Analysis (e.g., HOMO-LUMO)
No published data is available.
Conformational Analysis and Energy Minima
No published data is available.
Vibrational Frequency Analysis
No published data is available.
Molecular Dynamics Simulations for Conformational Sampling
No published data is available.
Computational Prediction of Reaction Mechanisms and Transition States
Energetic Profiles of Key Synthetic Steps
No published data is available.
Mechanistic Insights into Reactivity
Gaining mechanistic insights into the reactivity of 4-[4-(2-Hydroxypropoxy)phenoxy]phenol would involve the use of quantum chemical methods, most notably Density Functional Theory (DFT). These calculations can elucidate the pathways of various potential reactions, such as oxidation of the phenolic hydroxyl groups or cleavage of the ether linkages.
For a reaction such as the acidic cleavage of the ether bonds, computational modeling can map out the entire reaction coordinate. libretexts.orgmasterorganicchemistry.comlibretexts.org This involves identifying the structures of reactants, transition states, intermediates, and products. The ether oxygen would first be protonated by a strong acid, making the adjacent alcohol a better leaving group. masterorganicchemistry.com Depending on the specific ether linkage (the one connecting the propanol (B110389) side chain or the one linking the two phenyl rings), the subsequent cleavage could proceed via an S_N_1 or S_N_2 mechanism. libretexts.orgmasterorganicchemistry.comlibretexts.org For instance, cleavage of the aryl ether C-O bond is generally disfavored due to the high energy of the phenyl cation. libretexts.org DFT calculations would provide the activation energies for each potential step, allowing for the determination of the most likely reaction pathway.
Another area of reactivity for this molecule is the antioxidant activity of its phenolic hydroxyl groups. The mechanism of radical scavenging by phenols can proceed through hydrogen atom transfer (HAT), sequential proton loss electron transfer (SPLET), or proton-coupled electron transfer (PCET). Computational models can predict the bond dissociation enthalpy (BDE) of the O-H bonds, the ionization potential (IP), and the proton affinity (PA), which are key indicators of the favored antioxidant mechanism.
Table 1: Illustrative Data from DFT Calculations for Reactivity Analysis
| Parameter | Description | Hypothetical Value (kcal/mol) | Implication for Reactivity |
| O-H Bond Dissociation Enthalpy (BDE) | Energy required to break the phenolic O-H bond homolytically. | 85 | Lower values indicate easier hydrogen atom donation (HAT mechanism). |
| Ionization Potential (IP) | Energy required to remove an electron from the molecule. | 180 | Influences the feasibility of electron transfer steps (SPLET mechanism). |
| Proton Affinity (PA) | The negative of the enthalpy change for the gas-phase protonation. | 340 | Relates to the ease of deprotonation in the SPLET mechanism. |
| Activation Energy (Ether Cleavage) | The energy barrier for the rate-determining step of ether cleavage. | 25 | A lower barrier indicates a faster reaction rate. |
Structure-Reactivity and Structure-Property Relationship Modeling
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical tools used to correlate the chemical structure of a compound with its biological activity or physicochemical properties, respectively. researchgate.net Although no specific QSAR/QSPR models for this compound have been published, models for related phenolic compounds and ethers provide a clear blueprint for how such a model would be constructed. researchgate.netresearchgate.net
A QSAR study on the antioxidant activity of a series of phenols, for example, would involve calculating a variety of molecular descriptors for each compound and then using statistical methods to find a correlation with experimentally determined antioxidant capacities. researchgate.net For this compound, these descriptors would capture its electronic, steric, and lipophilic characteristics.
Key Molecular Descriptors for QSAR/QSPR of Phenolic Ethers:
Electronic Descriptors: These describe the electronic aspects of the molecule. Examples include the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO gap, dipole moment, and partial charges on atoms. For instance, a higher HOMO energy often correlates with a greater ability to donate electrons, which is relevant for antioxidant activity.
Topological Descriptors: These are numerical values derived from the graph representation of the molecule, describing its size, shape, and branching. Examples include the Kier shape indices and connectivity indices. nih.gov
Quantum Chemical Descriptors: These are derived from quantum mechanical calculations and can include properties like molecular polarizability, ovality, and surface area. nih.gov
A hypothetical QSPR model for a property like the boiling point of a series of substituted phenoxy phenols could take the form of a linear equation:
Boiling Point = c₀ + c₁(Descriptor 1) + c₂(Descriptor 2) + ...
Where 'c' represents the coefficients determined from the statistical regression.
Table 2: Examples of Molecular Descriptors for QSAR/QSPR and Their Potential Influence
| Descriptor Type | Descriptor Example | Potential Influence on Property/Activity |
| Electronic | HOMO Energy | Higher values may correlate with increased antioxidant activity. |
| Electronic | Dipole Moment | Can influence solubility and interactions with polar molecules. |
| Topological | Kier Shape Index (κ³) | Relates to molecular shape and can impact receptor binding. nih.gov |
| Quantum Chemical | Molecular Polarizability | Affects intermolecular dispersion forces and can correlate with properties like boiling point. nih.gov |
Solvent Effects on Molecular Conformation and Reactivity
The solvent environment can significantly influence the conformation and reactivity of a molecule like this compound. The presence of two hydroxyl groups and ether linkages means that hydrogen bonding and polarity effects will be important. Computational chemistry can model these solvent effects using either implicit or explicit solvent models.
Implicit Solvation Models: These models, such as the Polarizable Continuum Model (PCM), represent the solvent as a continuous medium with a defined dielectric constant. This approach is computationally efficient and is often used to study how the bulk properties of a solvent affect the solute's geometry, electronic properties, and reaction energetics. For example, the calculated dipole moment of this compound would be expected to increase in a more polar solvent.
Explicit Solvation Models: In this approach, individual solvent molecules are included in the calculation. This allows for the direct modeling of specific interactions, such as hydrogen bonds between the phenolic protons and water molecules. While more computationally expensive, this method provides a more detailed picture of the immediate solvation shell and its impact on reactivity. For instance, in a protic solvent, the O-H bond of the phenol (B47542) may be weakened, potentially facilitating proton transfer reactions.
Studies on related compounds like bisphenol A (BPA) have shown that solvent polarity can affect solubility and reactivity. For this compound, theoretical calculations could predict how its conformational preferences change in different solvents. The flexible hydroxypropoxy side chain can adopt various conformations, and the relative energies of these conformers would likely be altered by the solvent environment.
Table 3: Illustrative Solvent Effects on Calculated Properties of this compound
| Solvent | Dielectric Constant | Calculated Dipole Moment (Debye) (Hypothetical) | O-H BDE (kcal/mol) (Hypothetical) |
| Gas Phase | 1 | 2.5 | 85 |
| Toluene | 2.4 | 3.1 | 84.5 |
| Ethanol | 24.5 | 4.8 | 82 |
| Water | 78.4 | 5.9 | 81 |
This hypothetical data illustrates that with increasing solvent polarity, the dipole moment is expected to increase, while the O-H bond dissociation enthalpy may decrease due to stabilization of the resulting phenoxy radical by the polar solvent.
Advanced Spectroscopic and Chromatographic Methodologies for the Study of 4 4 2 Hydroxypropoxy Phenoxy Phenol
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic compounds in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.
¹H NMR for Proton Environment Elucidation
Proton NMR (¹H NMR) spectroscopy would be the initial and one of the most informative experiments performed to characterize 4-[4-(2-Hydroxypropoxy)phenoxy]phenol. This technique identifies the number of distinct proton environments, their electronic surroundings, and the proximity of neighboring protons. Based on the structure of this compound, a ¹H NMR spectrum would display several key signals corresponding to the aromatic protons on the two phenyl rings, the protons of the 2-hydroxypropoxy group, and the phenolic hydroxyl proton.
The chemical shifts (δ) of the aromatic protons would appear in the typical downfield region (approximately 6.8-7.5 ppm) and would exhibit splitting patterns (e.g., doublets or multiplets) due to spin-spin coupling with adjacent protons. The protons on the phenoxy ring system would likely show a characteristic AA'BB' system, appearing as two sets of doublets. The protons of the 2-hydroxypropoxy side chain—the methine (CH), methylene (B1212753) (CH₂), and methyl (CH₃) groups—would appear in the more upfield region. The hydroxyl protons (one phenolic, one secondary alcohol) would typically appear as broad singlets, and their chemical shift could vary depending on the solvent and concentration.
Table 1: Expected ¹H NMR Signals for this compound (Note: Specific chemical shift values (ppm) are illustrative and would require experimental determination.)
| Proton Assignment | Expected Chemical Shift (ppm) | Expected Multiplicity | Structural Information Provided |
| Aromatic Protons (H on phenyl rings) | ~ 6.8 - 7.2 | Doublet, Multiplet | Confirms the presence of two distinct substituted benzene (B151609) rings. |
| Methine Proton (-CH-) | ~ 4.0 - 4.5 | Multiplet | Indicates the proton adjacent to the hydroxyl group and ether linkage. |
| Methylene Protons (-CH₂-) | ~ 3.8 - 4.2 | Multiplet | Shows the protons of the propoxy chain connected to the phenoxy group. |
| Methyl Protons (-CH₃) | ~ 1.2 - 1.5 | Doublet | Confirms the terminal methyl group of the propoxy side chain. |
| Phenolic Hydroxyl Proton (-OH) | Variable | Broad Singlet | Identifies the acidic proton of the phenol (B47542) group. |
| Secondary Hydroxyl Proton (-OH) | Variable | Broad Singlet / Doublet | Identifies the alcohol proton on the propoxy side chain. |
¹³C NMR for Carbon Backbone Characterization
To complement the proton data, ¹³C NMR spectroscopy is used to map the carbon framework of the molecule. This technique detects the different chemical environments of the carbon atoms. A standard ¹³C NMR spectrum of this compound would show distinct signals for each unique carbon atom in the molecule.
The spectrum would feature signals in the aromatic region (approximately 115-160 ppm) corresponding to the twelve carbons of the two phenyl rings. The carbons bearing the oxygen substituents (C-O) would be the most downfield in this region. The three carbons of the 2-hydroxypropoxy side chain would appear in the aliphatic region (approximately 20-75 ppm), with the carbon attached to the hydroxyl group being the most downfield of the three.
Table 2: Expected ¹³C NMR Signals for this compound (Note: Specific chemical shift values (ppm) are illustrative and would require experimental determination.)
| Carbon Assignment | Expected Chemical Shift (ppm) | Structural Information Provided |
| Aromatic Carbons (C-O) | ~ 145 - 160 | Identifies the aromatic carbons directly bonded to oxygen atoms. |
| Aromatic Carbons (C-H & C-C) | ~ 115 - 130 | Confirms the presence and substitution pattern of the benzene rings. |
| Methine Carbon (-CH-) | ~ 65 - 75 | Identifies the carbon of the propoxy chain bearing the hydroxyl group. |
| Methylene Carbon (-CH₂-) | ~ 60 - 70 | Identifies the carbon of the propoxy chain bonded to the phenoxy oxygen. |
| Methyl Carbon (-CH₃) | ~ 15 - 25 | Confirms the terminal methyl group of the side chain. |
Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)
For unambiguous assignment of all proton and carbon signals, especially in a molecule with multiple aromatic and aliphatic regions, two-dimensional (2D) NMR experiments are essential. sigmaaldrich.com
COSY (Correlation Spectroscopy): This experiment maps the coupling relationships between protons, typically those separated by two or three bonds (³J-coupling). For this compound, COSY would show cross-peaks connecting adjacent protons on the aromatic rings and, crucially, would establish the connectivity between the methine, methylene, and methyl protons of the 2-hydroxypropoxy chain.
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates each proton signal with the signal of the carbon atom to which it is directly attached. This powerful technique allows for the direct assignment of a proton's corresponding carbon signal. It would definitively link the proton signals in Table 1 to their directly bonded carbon signals in Table 2. sigmaaldrich.com
Mass Spectrometry (MS) Techniques
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide valuable information about its structure through the analysis of fragmentation patterns.
High-Resolution Mass Spectrometry for Exact Mass Determination
High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of a molecule's mass, typically to within a few parts per million (ppm). This precision allows for the determination of the exact elemental formula of the parent ion. For this compound (C₁₅H₁₆O₄), HRMS would be used to confirm its elemental composition by matching the experimentally measured exact mass with the theoretically calculated mass. This serves as a definitive confirmation of the molecular formula, distinguishing it from any other isomers or compounds with the same nominal mass.
Fragmentation Pattern Analysis for Structural Confirmation
In mass spectrometry, molecules are ionized and often break apart into smaller, characteristic fragments. Analyzing the pattern of these fragments provides a molecular fingerprint that can be used to confirm the structure. In the mass spectrum of this compound, the molecular ion peak [M]⁺ would be observed. Subsequent fragmentation would likely occur at the weakest bonds, such as the ether linkages.
Key fragmentation pathways would likely involve:
Cleavage of the 2-hydroxypropoxy side chain, leading to fragments corresponding to the loss of this group.
Fission of the ether bond connecting the two aromatic rings, resulting in ions corresponding to phenoxy and hydroxyphenoxy moieties.
Characteristic fragmentation of the propoxy chain itself.
The analysis of these specific fragment masses helps to piece together the different components of the molecule, confirming the identity and connectivity of the aromatic rings and the side chain, thus validating the proposed structure.
Infrared (IR) and Raman Spectroscopy for Functional Group Identification
Infrared (IR) and Raman spectroscopy are powerful non-destructive techniques used to identify the functional groups present in a molecule by measuring the vibrations of its bonds.
For this compound, the IR spectrum provides characteristic absorption bands that confirm its structure. The presence of the hydroxyl (-OH) groups, both phenolic and alcoholic, is indicated by a broad absorption band in the region of 3200-3600 cm⁻¹. The C-H stretching vibrations of the aromatic rings and the aliphatic propoxy chain are observed between 2850 and 3100 cm⁻¹. The aromatic C=C bond stretching vibrations typically appear in the 1400-1600 cm⁻¹ region. Crucially, the C-O stretching vibrations from the ether linkages and the alcohol group are expected to produce strong signals in the fingerprint region, between 1000 and 1300 cm⁻¹. For instance, the IR spectrum of the related compound 1-phenoxypropan-2-ol shows distinct peaks in these characteristic regions. nist.gov
Table 1: Expected IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| Hydroxyl (-OH) | O-H Stretch | 3600 - 3200 (Broad) |
| Aromatic C-H | C-H Stretch | 3100 - 3000 |
| Aliphatic C-H | C-H Stretch | 3000 - 2850 |
| Aromatic C=C | C=C Stretch | 1600 - 1400 |
| Ether (Ar-O-C) | C-O Stretch | ~1250 (Asymmetric) |
| Alcohol (C-OH) | C-O Stretch | ~1050 |
X-ray Diffraction Studies for Solid-State Structure Elucidation
For this compound, a single-crystal XRD analysis would elucidate the planarity of the phenyl rings, the torsion angles of the ether linkages, and the stereochemistry at the chiral center. Furthermore, it would reveal the intermolecular interactions, such as hydrogen bonding involving the hydroxyl groups, that dictate the crystal packing. Although specific XRD data for the title compound is not published, studies on related metal-phenolate complexes demonstrate the power of this technique. scirp.org For example, XRD can detect subtle changes in C-O and C-C bond lengths within a phenol ring upon coordination or oxidation, distinguishing between phenolate (B1203915) and phenoxyl radical forms. scirp.org This level of detail is crucial for understanding the solid-state properties and reactivity of this compound.
Chromatographic Separation Techniques
Chromatography encompasses a set of laboratory techniques for the separation of mixtures. It is essential for assessing the purity of this compound, monitoring its synthesis, and resolving its enantiomers.
High-Performance Liquid Chromatography (HPLC) is the premier technique for the purity assessment of non-volatile compounds like this compound. Due to its phenolic nature, reversed-phase HPLC (RP-HPLC) is the most common approach. sielc.com In this method, a non-polar stationary phase (typically C18-silica) is used with a polar mobile phase, usually a mixture of water and a miscible organic solvent like acetonitrile (B52724) or methanol. sielc.comcnrs.fr
The compound is detected as it elutes from the column, most commonly by a UV detector set at a wavelength where the aromatic rings show strong absorbance (e.g., 280 nm). researchgate.net The area of the peak in the resulting chromatogram is proportional to the concentration of the compound. Purity is determined by comparing the area of the main peak to the total area of all peaks.
HPLC is also an invaluable tool for reaction monitoring during the synthesis of this compound. researchgate.net By taking small aliquots from the reaction mixture at different time points and analyzing them by HPLC, chemists can track the consumption of reactants and the formation of the product, allowing for precise optimization of reaction conditions like temperature, time, and catalyst loading. researchgate.net
Table 2: Typical RP-HPLC Conditions for Analysis of Phenolic Compounds
| Parameter | Condition | Rationale/Purpose |
|---|---|---|
| Column | C18 (Octadecylsilyl), 5 µm particle size | Provides good retention and separation for moderately polar to non-polar analytes. scirp.org |
| Mobile Phase | Acetonitrile/Water or Methanol/Water gradient | Allows for the elution of compounds with a range of polarities. cnrs.fr |
| Buffer | Phosphoric acid or Formic acid (for MS) | Controls the ionization state of the phenolic -OH group to ensure sharp, symmetrical peaks. sielc.com |
| Flow Rate | 0.5 - 1.5 mL/min | Standard flow rate for analytical columns, balancing analysis time and resolution. cnrs.fr |
| Detection | UV at 280 nm | Wavelength at which phenolic compounds typically exhibit strong absorbance. researchgate.net |
| Temperature | 30 °C | Ensures reproducible retention times by controlling mobile phase viscosity and interactions. cnrs.fr |
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique that combines the separation capabilities of GC with the detection and identification power of MS. It is ideal for analyzing volatile and semi-volatile by-products that may be present in a sample of this compound. Such by-products could include unreacted starting materials (e.g., 4-phenoxyphenol) or side-products from the synthesis. nist.gov
In GC-MS, the sample is vaporized and separated based on boiling point and polarity in a capillary column. As each component elutes, it enters the mass spectrometer, where it is ionized (typically by electron ionization), and fragmented. The resulting mass spectrum is a unique fingerprint for that compound, allowing for its unambiguous identification by comparison to spectral libraries, such as the NIST Mass Spectrometry Data Center. nist.gov For example, during the synthesis of phenoxy-phenols, GC can be used for quantitative analysis of the product. google.com
Table 3: Potential Volatile By-products and their Identification by MS
| Compound Name | Potential Origin | Characteristic Mass Fragments (m/z) |
|---|---|---|
| 4-Phenoxyphenol (B1666991) | Unreacted starting material | 186 (M⁺), 109, 77, 65, 51 nist.gov |
| Phenol | Degradation or side-reaction | 94 (M⁺), 66, 65 |
| Propylene (B89431) oxide | Unreacted starting material | 58 (M⁺), 43, 29, 27 |
The structure of this compound contains a stereocenter at the second carbon of the propoxy group, meaning it can exist as two non-superimposable mirror images called enantiomers (R- and S-isomers). Since enantiomers often have different biological activities, it is crucial to be able to separate and quantify them.
Chiral chromatography is the primary method for this purpose. This technique uses a chiral stationary phase (CSP) that interacts differently with each enantiomer, causing them to travel through the column at different rates and thus be separated. rsc.orgnih.gov Polysaccharide-based CSPs (e.g., cellulose (B213188) or amylose (B160209) derivatives like Chiralcel OD-H or Chiralpak AD-H) are widely used for separating racemates of compounds structurally related to arylphenoxypropionic acids. rsc.orgresearchgate.net Another approach involves the use of cyclodextrin-based CSPs, where the chiral cavity of the cyclodextrin (B1172386) forms inclusion complexes of varying stability with each enantiomer. nih.govsigmaaldrich.com The separation can be performed using HPLC or supercritical fluid chromatography (SFC), with the latter often providing faster and more efficient separations. rsc.orgresearchgate.net
Table 4: Methodologies for Chiral Separation of Related Compounds
| Technique | Chiral Selector/Stationary Phase | Mobile Phase Example | Compound Class |
|---|---|---|---|
| HPLC | Teicoplanin Glycopeptide | Not Specified | Aryloxyphenoxypropanoic acid nih.gov |
| SFC | Sino-Chiral OJ (Cellulose-based) | CO₂ with Methanol modifier | Arylphenoxypropionate herbicides rsc.org |
| CE | Hydroxypropyl-β-cyclodextrin | Borate Buffer | Aryloxyphenoxypropanoic acid nih.gov |
Research Applications and Broader Scientific Implications of 4 4 2 Hydroxypropoxy Phenoxy Phenol in Chemical Sciences
Role as a Key Synthetic Intermediate in Organic Synthesis
The dual reactivity endowed by its two distinct hydroxyl groups, coupled with the stability of its diaryl ether framework, establishes 4-[4-(2-Hydroxypropoxy)phenoxy]phenol as a valuable intermediate in organic synthesis. It serves as a foundational unit for constructing more elaborate molecular architectures.
The structure of this compound is ideally suited for the synthesis of complex, non-polymeric polyaromatic ethers. The presence of two hydroxyl groups allows it to act as a difunctional building block. Through reactions like the Williamson ether synthesis, where an alkoxide reacts with an alkyl halide in an SN2 reaction, the hydroxyl groups can be converted into ether linkages, extending the molecular structure. masterorganicchemistry.comlearncbse.in
The different acidity and reactivity of the phenolic versus the secondary aliphatic hydroxyl group allow for selective reactions. The phenolic hydroxyl is more acidic and can be deprotonated under milder basic conditions than the aliphatic alcohol, enabling its preferential reaction. learncbse.in This chemoselectivity can be exploited to build complex, unsymmetrical ethers step-by-step. For instance, the phenolic group could first be reacted with a dihalide, followed by a subsequent reaction at the aliphatic hydroxyl group to create intricate, multi-branched polyaromatic structures. While its primary application has been in polymer science, its potential for creating discrete macrocycles or dendrimers through controlled, stepwise etherification is significant. nih.gov
Beyond its direct use in building ethers, this compound serves as a precursor for a variety of advanced chemical structures. Its functional groups can be chemically transformed to introduce new reactive sites. For example, the hydroxyl groups can be esterified or converted into leaving groups for subsequent nucleophilic substitution reactions.
This versatility allows it to be a starting point for monomers used in the synthesis of other classes of high-performance polymers, not just ethers or epoxies. By designing specific modifications, new monomers containing phthalazone (B110377) or other heterocyclic structures can be synthesized, which then undergo polycondensation to form materials with unique thermal and solubility properties. nih.gov The synthesis of such specialized monomers often involves protecting or activating hydroxyl groups and performing reactions on the aromatic rings, demonstrating the foundational role of the initial precursor molecule.
Function as a Monomer in Advanced Polymer Architectures
The most extensively documented application of this compound and its close structural analogues is as a monomer in the field of polymer chemistry. Its difunctional nature allows it to be directly incorporated into polymer chains, while its specific structure imparts desirable properties to the resulting materials.
As a diol, this compound is a key component in step-growth polymerization for producing commercially important polymers like epoxy resins and poly(arylene ether)s.
In the synthesis of epoxy resins , the compound (or its bisphenol analogue) reacts with epichlorohydrin (B41342) in the presence of a base. The hydroxyl groups react to form glycidyl (B131873) ethers, resulting in a diepoxide monomer or prepolymer. These epoxy-functionalized molecules can then be cured with hardeners to form a highly cross-linked, durable thermoset material. researchgate.net The inclusion of the flexible 2-hydroxypropoxy linker between the aromatic rings is a critical design feature. Compared to rigid bisphenols like Bisphenol A, this flexible unit can lower the melting point (Tm) and glass transition temperature (Tg) of the resulting uncured resin, improving its processability. researchgate.net Lignin (B12514952), another complex poly-phenolic structure, has been explored as a sustainable alternative to bisphenol A (BPA) in epoxy resins, with its inherent ether linkages providing structural flexibility. nih.govki.si
The table below, based on data from structurally similar bisphenol-S derivatives, illustrates how the introduction of flexible ether units affects the thermal properties of epoxy resins.
| Epoxy Resin Derived From | Connecting Linkage | Melting Point (Tm) | Glass Transition Temp. (Tg) |
| Bisphenol-S | Direct Sulfone Bridge | 135-145 °C | 93 °C |
| Bis[4-(β-hydroxyethoxy)-phenyl]sulfone (HEPS) | Oxyethylene Linker | 80-90 °C | 52 °C |
| Bis[4-(β-hydroxy(iso)propoxy)-phenyl]sulfone (HPPS) | Oxypropylene Linker | Liquid at Room Temp. | 31 °C |
| This table is generated based on data for analogous compounds to illustrate the principle. Data sourced from a study on bisphenol-S derivatives. researchgate.net |
In the synthesis of poly(arylene ether)s , such as poly(ether ether ketone) (PEEK) or poly(ether sulfone) (PES), a diol like this compound undergoes nucleophilic aromatic substitution with an activated aromatic dihalide. researchgate.netnih.gov The ether linkages in the monomer's backbone contribute to the final polymer's properties. These linkages impart a degree of flexibility, which can enhance solubility and melt processability, while the aromatic rings provide high thermal stability and mechanical strength. numberanalytics.comnih.gov
The secondary hydroxyl group on the propylene (B89431) linker provides a reactive site for the chemical modification of polymers. Once the monomer is incorporated into a polymer backbone via its phenolic hydroxyl group (in certain polymerization schemes), the aliphatic hydroxyl remains as a pendant group along the chain.
This pendant hydroxyl group is a valuable handle for post-polymerization modification. It can be used to:
Graft other molecules or polymer chains: This can be used to create graft copolymers with tailored properties.
Introduce cross-linking sites: The hydroxyls can be reacted to form cross-links between polymer chains, increasing the material's rigidity and solvent resistance.
Improve hydrophilicity: The presence of hydroxyl groups can increase a polymer's affinity for water, which is useful in applications like membranes.
This strategy is analogous to the functionalization of polymers containing hydroxyl groups, such as polyvinyl alcohol or cellulose (B213188), where the hydroxyls are routinely used to alter the material's properties. scribd.com Studies on lignin-based materials also highlight the importance of hydroxyl group content for reactivity and cross-linking density. nih.govnih.gov
Contribution to Fundamental Understanding of Ether and Phenolic Chemistry
Beyond its direct applications, this compound serves as an excellent model compound for investigating fundamental principles in organic chemistry, particularly concerning the behavior of ethers and phenols.
The molecule's structure, which contains multiple distinct reactive sites, allows for detailed studies of reaction kinetics and mechanisms. For example, the Williamson ether synthesis is a cornerstone of ether formation, but its selectivity can be complex. masterorganicchemistry.comrsc.org Using a substrate like this compound, which has competing nucleophilic sites (phenoxide vs. alkoxide), can provide deep insights into the factors that govern reaction pathways, such as solvent effects and the nature of the electrophile. rsc.orgresearchgate.net Studies on the competition between O-alkylation (forming the desired ether) and C-alkylation (an undesired side reaction) are crucial for optimizing synthetic processes. rsc.org
The presence of a large, electron-donating p-phenoxy group influences the electronic properties of the terminal phenolic ring. This allows for systematic studies of how such substituents affect the acidity of the phenolic proton and the reactivity of the aromatic ring toward electrophilic substitution. learncbse.in Furthermore, the flexible ether linkages within the backbone are known to significantly impact the macroscopic properties of polymers, such as their thermal behavior, mechanical flexibility, and gas transport characteristics. nih.gov Studying polymers derived from this monomer helps to build more accurate structure-property relationship models, which are critical for designing new materials with specific, predictable performance characteristics. nih.govscribd.com
Exploration in Material Science as a Chemical Component
The molecular architecture of this compound makes it a molecule of significant interest in material science, particularly in the synthesis of advanced polymers. Its structure, featuring two aromatic rings linked by an ether bond and bearing both a phenolic and a secondary hydroxyl group, provides specific reactive sites for integration into polymer backbones. cymitquimica.com The exploration of this compound in material science is centered on its function as a monomer or a chain modifier, where its distinct chemical features are harnessed to build complex macromolecular structures.
The primary value of this compound in polymer synthesis lies in its reactive hydroxyl (-OH) groups. These functional groups allow the molecule to be incorporated into polymer chains through reactions like polycondensation. For instance, the hydroxyl groups can react with carboxylic acid or acyl chloride groups of other monomers to form polyester (B1180765) linkages, or with isocyanates to form polyurethanes.
A significant area of application for structurally related phenolic compounds is in the creation of poly(ether imide)s (PEIs). rsc.orgresearchgate.net These high-performance thermoplastics are known for their thermal stability and mechanical strength, properties which are derived from their molecular structure. In this context, a di-functional phenol (B47542) like this compound can serve as a crucial building block. The synthesis of such polymers often involves the reaction of a bis(ether amine) or a dianhydride with a suitable comonomer. researchgate.netscispace.com The ether linkage within the this compound backbone introduces flexibility into the resulting polymer chain, a common strategy to improve the processability of otherwise rigid polyimides. researchgate.net
The integration of this compound into a polymer matrix is a deliberate chemical design choice to influence the final polymer's architecture. The process involves a step-growth polymerization reaction. wikipedia.org The phenolic hydroxyl group and the secondary alcohol on the propoxy chain can exhibit different reactivities, potentially allowing for controlled, stepwise polymerization. This structural incorporation can be visualized as follows:
Formation of Ether Linkages: The phenolic hydroxyl group can react with an appropriate molecule, such as an alkyl halide, in a nucleophilic substitution reaction to extend the ether structure, a common step in creating complex polyether monomers before polymerization.
Polyesterification: Both hydroxyl groups can react with a dicarboxylic acid or its derivative to form a polyester. The rigid phenyl rings would form part of the polymer backbone, separated by the more flexible hydroxypropoxy and ether linkages.
Polyurethane Synthesis: The hydroxyl groups can react with diisocyanates to form urethane (B1682113) linkages, creating polyurethanes with specific structural characteristics derived from the phenoxy-phenol backbone.
The chemical structure of this compound, therefore, offers a versatile platform for chemists to design and synthesize polymers with tailored backbone architectures. The combination of rigid aromatic units and flexible ether and propoxy chains allows for the fine-tuning of the polymer's structural characteristics at a molecular level.
Future Directions and Emerging Research Avenues for 4 4 2 Hydroxypropoxy Phenoxy Phenol
Development of Novel and More Efficient Synthetic Routes
The synthesis of unsymmetrical diaryl ethers like 4-[4-(2-Hydroxypropoxy)phenoxy]phenol traditionally relies on established methods such as the Williamson ether synthesis and Ullmann condensation. masterorganicchemistry.comunacademy.comwikipedia.orgthieme-connect.com However, these methods often necessitate harsh reaction conditions, such as high temperatures and the use of stoichiometric amounts of copper catalysts, which can limit their applicability and environmental sustainability. unacademy.comresearchgate.net Future research will undoubtedly focus on developing milder, more efficient, and selective synthetic protocols.
Promising areas for investigation include:
Transition-Metal-Catalyzed Cross-Coupling Reactions: Building on advancements in Buchwald-Hartwig and Chan-Lam couplings, research could optimize palladium or copper-catalyzed systems for the specific substrates required for this molecule. thieme-connect.comresearchgate.netresearchgate.net The development of novel ligands could enhance catalyst performance, allowing for lower catalyst loadings and milder conditions. organic-chemistry.org The use of sustainable and readily available catalysts, such as natural ferrous chamosite or copper nanoparticles, also presents an eco-friendly alternative. researchgate.netjsynthchem.com
Diaryliodonium Salt Chemistry: The use of unsymmetrical diaryliodonium salts offers a transition-metal-free pathway to diaryl ethers under mild conditions. organic-chemistry.org Future work could involve designing a suitable aryl(2,4-dimethoxyphenyl)iodonium tosylate precursor to react with the appropriate phenol (B47542), aiming for high regioselectivity and yield. organic-chemistry.org
Photocatalyzed Synthesis: Emerging research in photocatalysis could be harnessed to forge the ether linkage. Silicon-assisted photocatalyzed C–O bond cleavage and formation represents a sustainable and operationally simple method that could be adapted for this synthesis, minimizing byproducts and harsh reagents. acs.org
Asymmetric Synthesis: The chiral center in the 2-hydroxypropoxy group presents an opportunity for developing enantioselective synthetic routes. Strategies could involve asymmetric oxa-Michael additions or the use of chiral catalysts to produce enantiomerically pure forms of the compound, which is crucial for applications where stereochemistry is key. nih.gov
A comparative table of potential synthetic strategies is presented below.
| Synthetic Strategy | Potential Advantages | Key Research Focus |
| Optimized Ullmann/Buchwald-Hartwig Coupling | High reliability, well-understood. | Development of new ligands, use of sustainable metal catalysts (e.g., copper nanoparticles). thieme-connect.comresearchgate.netjsynthchem.com |
| Diaryliodonium Salt Coupling | Transition-metal-free, mild conditions, high regioselectivity. | Design and synthesis of appropriate iodonium (B1229267) salt precursors. organic-chemistry.org |
| Photocatalysis | Sustainable, mild, operationally simple. | Adaptation of photocatalytic systems for C-O bond formation with relevant precursors. acs.org |
| Asymmetric Etherification | Access to enantiomerically pure compound. | Development of chiral catalysts and asymmetric reaction conditions. nih.gov |
In-depth Mechanistic Studies of Under-explored Transformations
While the general mechanisms of ether synthesis are well-documented, the specific reactivity of this compound offers fertile ground for more nuanced mechanistic investigations. A three-faceted approach combining experimental analysis, kinetic modeling, and quantum mechanical calculations could provide deep insights. rsc.orgrsc.org
Future mechanistic studies could target:
Selectivity in Williamson Ether Synthesis: A detailed investigation into the reaction between a dihydric phenol precursor and a propylene (B89431) oxide derivative could explore the factors governing O-alkylation versus competitive C-alkylation. rsc.orgrsc.org The choice of solvent can significantly impact regioselectivity, and a systematic study could elucidate the role of solvent-reactant interactions and proton-exchange phenomena. rsc.org
Mechanism of C-O Bond Cleavage: The ether linkages in the molecule are exceptionally stable due to the sp2 hybridization of the aryl carbons. youtube.com However, under specific and potentially drastic conditions, cleavage is possible. Mechanistic studies, perhaps using advanced computational tools, could explore photocatalyzed or reagent-driven C-O bond cleavage, which is crucial for understanding the compound's stability and potential degradation pathways. acs.org
Reductive Etherification Pathways: If this compound were to be synthesized via reductive etherification, understanding the reaction mechanism would be critical for catalyst optimization. nrel.gov Studies could differentiate between direct, ketal, and enol pathways, clarifying the specific roles of the metal catalyst and support material. nrel.gov
Application of Advanced Spectroscopic Techniques for Dynamic Studies
The structural complexity and flexibility of this compound, particularly the rotatable bonds of the ether linkages and the hydroxypropoxy side-chain, make it an ideal candidate for advanced spectroscopic analysis.
Two-Dimensional NMR (2D-NMR) Spectroscopy: Techniques like COSY, HSQC, and HMBC are indispensable for the unambiguous assignment of proton and carbon signals, which can be challenging in a molecule with multiple aromatic regions. researchgate.netopenpubglobal.com Beyond static structure elucidation, 2D-NMR methods like NOESY can be used to study through-space intramolecular interactions and map the molecule's internal mobility patterns. news-medical.net This could reveal preferred conformations in solution and the dynamic behavior of the flexible side-chain. The ability of 2D-NMR to distinguish between overlapping signals is a major advantage over 1D-NMR for larger, complex molecules. news-medical.netlibretexts.org
Variable Temperature NMR: Studying the NMR spectra at different temperatures can provide thermodynamic data about conformational changes and restricted bond rotation, offering insights into the molecule's flexibility and the energy barriers between different conformers. libretexts.org
| Spectroscopic Technique | Information Gained | Potential Research Application for this compound |
| COSY, HSQC, HMBC | Connectivity and chemical structure confirmation. | Unambiguous assignment of all ¹H and ¹³C signals. researchgate.netopenpubglobal.com |
| NOESY/ROESY | Through-space correlations, molecular conformation. | Elucidation of preferred 3D structure and dynamic motion of the hydroxypropoxy chain. news-medical.net |
| Variable Temperature NMR | Conformational dynamics, rotational energy barriers. | Quantifying the flexibility of the diaryl ether backbone and side-chain. libretexts.org |
Exploration of its Role in Supramolecular Chemistry and Molecular Recognition
The presence of both hydrogen-bond-donating (hydroxyl groups) and hydrogen-bond-accepting (ether oxygens) sites within this compound makes it a highly attractive building block for supramolecular chemistry. nih.gov
Hydrogen-Bonded Assemblies: Future research could explore the self-assembly of this molecule into higher-order structures. The interplay between the two hydroxyl groups and the ether linkages could lead to the formation of unique hydrogen-bonded networks, such as tapes, sheets, or more complex three-dimensional architectures. nih.govrsc.org
Host-Guest Chemistry: The biphenol-like core of the molecule suggests its potential use in constructing larger macrocyclic hosts, similar to biphenarenes. nih.gov By functionalizing the terminal phenol, it could be incorporated into macrocycles designed to selectively bind specific guest molecules within their cavities, driven by hydrophobic and hydrogen-bonding interactions. nih.gov
Molecular Recognition Studies: The chiral hydroxypropoxy group could be exploited for enantioselective recognition. Supramolecular assemblies or polymers derived from this compound could be designed to interact differently with enantiomers of other chiral molecules, with potential applications in sensing or separation. The development of bisphenol derivatives as ligands for receptors is an active area of research. nih.gov
Integration into Next-Generation Chemical Methodologies and Processes
To enhance the practical utility of this compound and its derivatives, future research should focus on integrating its synthesis and application into modern, sustainable chemical processes.
Flow Chemistry: The synthesis of this diaryl ether could be adapted to a continuous flow process. acs.org Flow chemistry offers superior control over reaction parameters, enhanced safety, and easier scalability compared to traditional batch processing. semanticscholar.org This would be particularly beneficial for optimizing transition-metal-catalyzed coupling reactions, potentially reducing reaction times and improving yields. acs.org
Catalytic Applications: The phenolic nature of the compound suggests it could serve as a precursor for catalysts or as a stabilizing agent in nanoparticle synthesis. rsc.org Phenolic compounds are known to act as reducing and capping agents in the formation of metal nanoparticles, and the specific structure of this molecule could offer unique control over nanoparticle size and stability. rsc.org Furthermore, its derivatives could be explored as ligands in catalysis or as building blocks for functional polymers. acs.orgresearchgate.net
Advanced Materials Development: As a bisphenol derivative, this compound could be a valuable monomer for the synthesis of high-performance polymers such as polycarbonates or epoxy resins. acs.org The flexible ether linkages and the pendant hydroxypropoxy group could impart unique thermal and mechanical properties to the resulting materials. Its structural similarity to other phenolic compounds used in industry suggests a wide range of potential applications. numberanalytics.comrsc.orgnih.gov
Q & A
Q. What are the common synthetic routes for 4-[4-(2-Hydroxypropoxy)phenoxy]phenol?
The synthesis of this compound can be approached via esterification or cross-coupling reactions . For example:
- Esterification : Reacting phenolic precursors with hydroxypropyl derivatives using coupling agents like DCC (dicyclohexylcarbodiimide) and DMAP (4-dimethylaminopyridine) in anhydrous solvents (e.g., THF) .
- Palladium-catalyzed coupling : Suzuki-Miyaura coupling between halogenated phenolic intermediates and organoboron reagents under basic conditions (e.g., K₂CO₃) with Pd(0) catalysts .
Methodological Tip: Optimize reaction conditions (solvent polarity, temperature) to improve yield and purity. Use TLC or HPLC to monitor progress.
Q. What analytical techniques are recommended for structural characterization?
Key methods include:
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to confirm substituent positions and hydroxypropoxy linkage.
- High-Resolution Mass Spectrometry (HR-MS) : Validate molecular formula and fragmentation patterns.
- Infrared Spectroscopy (IR) : Identify functional groups (e.g., -OH stretches at ~3200–3500 cm⁻¹, ether C-O-C at ~1200 cm⁻¹) .
Q. How is this compound utilized in polymer research?
Q. How do competing reaction pathways affect the synthesis of this compound?
Side reactions (e.g., over-alkylation or ether cleavage) may occur due to:
- Solvent effects : Polar aprotic solvents (DMF, THF) favor nucleophilic substitution but may hydrolyze intermediates.
- Catalyst selectivity : Pd(0) catalysts in Suzuki coupling can produce biphenyl byproducts if halogenated impurities persist .
Methodological Tip: Use scavengers (e.g., activated carbon) to remove residual halides and optimize stoichiometry.
Q. What contradictions exist in thermal degradation data for this compound?
Studies report varying yields based on composite composition (e.g., cellulose content reduces its formation due to competing decomposition pathways). Contradictions arise from:
- Heating rates : Faster rates in TGA may skew product distribution.
- GC-MS sensitivity : Low-abundance products might be undetected without selective ion monitoring .
Resolution: Standardize pyrolysis protocols and validate with multiple analytical replicates.
Q. How can computational modeling guide the design of derivatives with enhanced stability?
- Density Functional Theory (DFT) : Predict bond dissociation energies (BDEs) to identify weak points in the structure (e.g., ether linkages).
- Molecular Dynamics (MD) : Simulate interactions in polymer matrices to assess compatibility and degradation resistance .
Q. What biological activities are hypothesized for this compound, and how can they be tested?
Structural analogs (e.g., phenolic ethers) exhibit antioxidant and antimicrobial properties. To evaluate:
- In vitro assays : DPPH radical scavenging for antioxidant activity; MIC tests against bacterial strains.
- Structure-Activity Relationships (SAR) : Modify the hydroxypropoxy chain length to assess bioactivity trends .
Methodological Best Practices
- Synthetic Reproducibility : Document reaction parameters (e.g., solvent purity, catalyst batch) to mitigate variability.
- Data Validation : Use orthogonal techniques (e.g., NMR + HR-MS) for structural confirmation.
- Safety Protocols : Follow GHS guidelines for handling phenolic compounds (e.g., skin/eye protection; H302, H315 warnings) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
